molecular formula C15H15N3O2 B14008755 ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate CAS No. 83269-25-4

ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate

Cat. No.: B14008755
CAS No.: 83269-25-4
M. Wt: 269.30 g/mol
InChI Key: FYTVWPSITZRJFU-UHFFFAOYSA-N
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Description

Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C15H15N3O2. It is known for its unique structure, which includes a pyridine ring substituted with a benzylideneamino group and an ethyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate typically involves the reaction of N-hetaryl ureas with alcohols. A novel catalyst-free synthesis method has been developed, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .

Industrial Production Methods

This method’s simplicity and high yield make it a promising candidate for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Properties

CAS No.

83269-25-4

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate

InChI

InChI=1S/C15H15N3O2/c1-2-20-15(19)18-14-9-8-13(11-17-14)16-10-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18,19)

InChI Key

FYTVWPSITZRJFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC=C(C=C1)N=CC2=CC=CC=C2

Origin of Product

United States

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